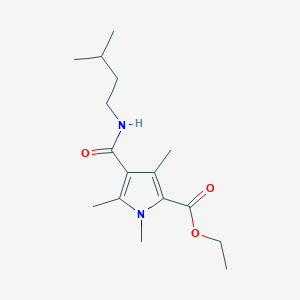
Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate, also known as ETMP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ETMP is a pyrrole-based compound that has a variety of applications in the field of chemistry, biochemistry, and pharmaceuticals.
作用機序
Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. In vivo studies have shown that this compound can inhibit tumor growth and increase survival rates in animal models.
実験室実験の利点と制限
One advantage of using Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other anti-cancer drugs. One limitation of using this compound in lab experiments is its complex synthesis method, which requires careful attention to detail and can be time-consuming.
将来の方向性
There are several future directions for research on Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate. One direction is to study the potential of this compound as a photosensitizer in photodynamic therapy. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its anti-cancer activity. Additionally, research could be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.
合成法
The synthesis of Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate involves a multi-step process that requires careful attention to detail. The first step involves the reaction of pyrrole with ethyl acetoacetate in the presence of a base to form 1-ethyl-5-methyl-1H-pyrrole-2,3-dione. The second step involves the reaction of 1-ethyl-5-methyl-1H-pyrrole-2,3-dione with 3-methylbutyl isocyanate to form this compound.
科学的研究の応用
Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been used in various scientific research applications, including drug discovery, organic synthesis, and biochemistry. This compound has been found to have potent anti-cancer activity, making it a promising candidate for cancer therapy. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
特性
IUPAC Name |
ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-7-21-16(20)14-11(4)13(12(5)18(14)6)15(19)17-9-8-10(2)3/h10H,7-9H2,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUBIPIVACFBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2971661.png)
![N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971663.png)


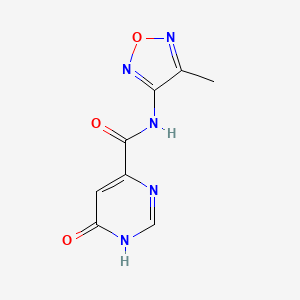
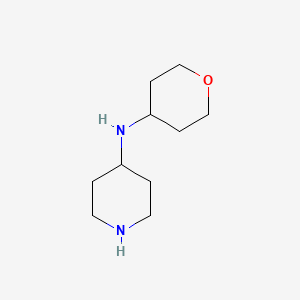
![8-(2-chloroethyl)-3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971670.png)
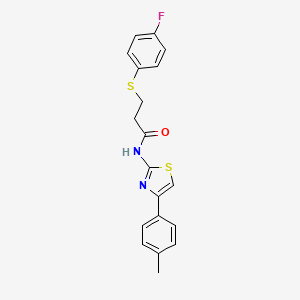
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2971673.png)
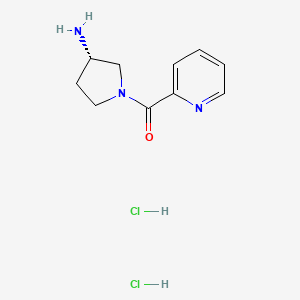
![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)
![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)
![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2971680.png)
![4,6-Dimethyl-2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2971681.png)